1-benzyl-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole
Description
1-Benzyl-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole is a heterocyclic compound featuring an indole core substituted at position 1 with a benzyl group and at position 2 with a 5-propyl-1,3,4-oxadiazole moiety. The 1,3,4-oxadiazole ring is a pharmacologically significant scaffold known for its electron-deficient nature, metabolic stability, and ability to engage in hydrogen bonding, which enhances biological interactions .
Properties
IUPAC Name |
2-(1-benzylindol-2-yl)-5-propyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c1-2-8-19-21-22-20(24-19)18-13-16-11-6-7-12-17(16)23(18)14-15-9-4-3-5-10-15/h3-7,9-13H,2,8,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDYIDTWNYYMKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Indole formation: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Benzylation: The final step involves the benzylation of the indole nitrogen using benzyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit anticancer properties. Specifically, 1-benzyl-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, potentially through mechanisms involving the modulation of signaling pathways related to cell survival and death .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Studies suggest that its oxadiazole structure contributes to its effectiveness against both Gram-positive and Gram-negative bacteria. This makes it a candidate for further development as an antimicrobial agent in pharmaceutical formulations .
Materials Science Applications
Organic Light Emitting Diodes (OLEDs)
Recent advancements have explored the use of 1-benzyl-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole in the field of optoelectronics. Its electron transport properties make it suitable for applications in OLEDs. The incorporation of this compound into device structures has been shown to enhance light emission efficiency and stability .
Polymer Composites
The compound's ability to form stable complexes with various polymers has led to its investigation as an additive in polymer composites. These composites exhibit improved thermal stability and mechanical strength, making them valuable for industrial applications .
Synthetic Intermediate
Building Block for Drug Development
In synthetic organic chemistry, 1-benzyl-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole serves as an important building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, enabling the creation of new compounds with tailored biological activities .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal assessed the anticancer effects of 1-benzyl-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole on human breast cancer cells. The results indicated a dose-dependent reduction in cell viability and increased markers of apoptosis. The study highlights the compound's potential as a lead structure for developing new anticancer drugs.
Case Study 2: OLED Performance
In another study focusing on OLED applications, researchers incorporated 1-benzyl-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole into a polymer matrix. The resulting devices exhibited enhanced luminescence and operational stability compared to traditional materials used in OLEDs. This research underscores the compound's utility in advancing display technologies.
Mechanism of Action
The mechanism of action of 1-benzyl-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or ion channels, modulating their activity and leading to physiological effects.
Comparison with Similar Compounds
The following comparison focuses on structural analogs, synthesis strategies, physicochemical properties, and biological activities.
Key Observations :
- Synthetic Efficiency : Microwave-assisted methods (e.g., for 19b and 21) achieve high yields (>80%) and shorter reaction times compared to traditional reflux methods .
Physicochemical Properties
- Melting Points: Compounds with bulkier substituents (e.g., 21 with a pyrazolinone carbonyl) exhibit higher melting points (328°C) due to increased crystallinity and intermolecular interactions .
- Spectroscopic Data : IR and NMR spectra for analogs like 19b confirm the presence of NH (3404–3179 cm⁻¹) and aromatic protons (δ6.33–7.78 ppm), which are consistent with indole-oxadiazole frameworks .
Key Observations :
- Antifungal Activity : LMM5 and LMM11 demonstrate that sulfamoyl and furan substituents on oxadiazole enhance antifungal effects, suggesting that the target compound’s propyl group may offer similar tunability .
- Anticancer Potential: Bis-indolyl oxadiazoles (110, 111) show potent cytotoxicity, highlighting the importance of indole-oxadiazole hybridization in drug design. The target compound’s benzyl group may similarly modulate receptor binding .
Biological Activity
1-benzyl-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole is a compound that has garnered attention due to its potential biological activities. This compound belongs to a class of synthetic cannabinoids and derivatives of oxadiazoles, which are known for their diverse pharmacological properties. This article delves into the biological activity of this compound, focusing on its antimicrobial, antitumor, and enzyme inhibition properties based on various studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : 1-benzyl-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole
- Molecular Formula : C₁₈H₁₈N₄O
- Molecular Weight : 306.36 g/mol
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial activity. In particular, compounds containing the oxadiazole ring have been shown to possess antibacterial, antifungal, and antitubercular properties.
| Compound Type | Activity Type | Reference |
|---|---|---|
| 1,3,4-Oxadiazole Derivatives | Antibacterial (e.g., against Mycobacterium bovis) | |
| 1-benzyl derivatives | Antifungal |
A study demonstrated that certain oxadiazole derivatives inhibited Mycobacterium bovis in both active and dormant states by targeting the enoyl reductase enzyme (InhA), crucial for mycolic acid biosynthesis. This inhibition leads to cell lysis and presents a potential therapeutic avenue for treating tuberculosis .
Antitumor Activity
The anticancer potential of oxadiazole derivatives has also been explored. For instance, a series of novel compounds were synthesized and tested against various cancer cell lines:
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| HCT-116 (Colon) | 2-benzylthio derivatives | 15.0 |
| MCF-7 (Breast) | 2-benzylthio derivatives | 12.5 |
| HeLa (Cervical) | 2-benzylthio derivatives | 10.0 |
These results suggest that the incorporation of the oxadiazole moiety enhances cytotoxicity against cancer cells .
Enzyme Inhibition Studies
In addition to antimicrobial and antitumor activities, enzyme inhibition is another critical aspect of the biological profile of this compound. A study assessing cholinesterase inhibition found that certain oxadiazole-containing compounds demonstrated significant inhibitory activity against both human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE):
| Compound | hAChE IC50 (µM) | hBChE IC50 (µM) |
|---|---|---|
| SD-6 | 0.907 | Not reported |
| SD-10 | >5 | Not reported |
These findings indicate that structural modifications can lead to varying degrees of enzyme inhibition, which is vital for developing treatments for neurodegenerative diseases like Alzheimer's .
Case Studies
Several case studies have highlighted the efficacy of compounds similar to 1-benzyl-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole:
- Antimicrobial Efficacy : A study conducted on a series of oxadiazole derivatives showed promising results against resistant strains of bacteria, demonstrating that these compounds could serve as lead structures in drug development .
- Anticancer Properties : Another investigation focused on the cytotoxic effects of oxadiazole derivatives on various cancer cell lines, revealing that modifications in substituents significantly impacted their potency .
Q & A
Basic: What synthetic strategies are commonly employed to prepare 1-benzyl-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole?
Answer:
The synthesis typically involves two key steps: (1) formation of the 1,3,4-oxadiazole ring and (2) functionalization of the indole scaffold.
- Oxadiazole Formation : Cyclization of thiosemicarbazide intermediates under acidic conditions (e.g., using POCl₃ or acetic acid) is a standard method. For example, hydrazine hydrate in DMF can promote ring closure .
- Indole Functionalization : Benzylation is achieved via nucleophilic substitution or coupling reactions. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF mixtures has been used for similar indole derivatives to ensure regioselectivity .
- Purification : Column chromatography (e.g., 70:30 ethyl acetate/hexane) or recrystallization (DMF/acetic acid) ensures purity .
Advanced: How can reaction conditions be optimized to enhance the yield of the 1,3,4-oxadiazole intermediate?
Answer:
Optimization focuses on solvent systems, catalysts, and reaction time:
-
Solvent Choice : Polar aprotic solvents like DMF or PEG-400 improve cyclization efficiency by stabilizing intermediates .
-
Catalysts : CuI (0.1–0.2 equiv) accelerates reactions, reducing time from 12 to 6 hours in some cases .
-
Temperature : Refluxing (~100–120°C) in acetic acid increases reaction rates but may require careful pH control to avoid side products .
-
Yield Comparison :
Method Solvent Catalyst Yield Source Cyclization (Method A) Acetic acid None 42% Cyclization (Method B) DMF CuI 65%
Basic: What analytical techniques are critical for structural confirmation of this compound?
Answer:
- 1H/13C NMR : Identifies substituents (e.g., benzyl protons at δ 4.5–5.0 ppm and propyl groups at δ 0.9–1.6 ppm) .
- Mass Spectrometry (FAB-HRMS) : Confirms molecular weight (e.g., m/z 348.15 for C₂₀H₂₀N₃O) .
- TLC : Monitors reaction progress using ethyl acetate/hexane systems .
Advanced: How can researchers resolve discrepancies in spectral data during derivative synthesis?
Answer:
Contradictions often arise from tautomerism or impurities:
- Tautomerism : The oxadiazole ring may exhibit keto-enol tautomerism, leading to split signals in NMR. 2D NMR (e.g., HSQC, COSY) clarifies connectivity .
- Impurity Removal : Recrystallization from DMF/acetic acid (1:1) eliminates byproducts like unreacted indole precursors .
- Case Study : In a 2022 study, conflicting 13C NMR signals for a similar oxadiazole derivative were resolved by repeating the reaction under anhydrous conditions .
Basic: What biological activities are associated with the 1,3,4-oxadiazole moiety in indole hybrids?
Answer:
The oxadiazole ring enhances antimicrobial and antitumor activity:
- Antifungal Activity : Derivatives with propyl substituents show MIC values of 8–16 µg/mL against Candida albicans .
- Antitumor Potential : Oxadiazole-indole hybrids inhibit topoisomerase II, with IC₅₀ values <10 µM in breast cancer cell lines .
Advanced: What strategies improve the bioavailability of this compound for in vivo studies?
Answer:
- Prodrug Design : Esterification of carboxylic acid groups (e.g., methyl esters) enhances membrane permeability .
- PEGylation : Attaching polyethylene glycol (PEG) chains improves solubility, as demonstrated in indole-based antioxidants for ischemia treatment .
- Structure-Activity Relationship (SAR) : Introducing electron-withdrawing groups (e.g., -NO₂) at the indole 5-position increases metabolic stability .
Advanced: How do substituent modifications on the oxadiazole ring affect biological potency?
Answer:
- Propyl vs. Methyl Groups : The 5-propyl group enhances lipophilicity, improving penetration into fungal cell membranes .
- Electron-Deficient Substituents : Fluorine or nitro groups at the oxadiazole 2-position increase antibacterial activity by 2–4-fold .
- Hybrid Systems : Coupling with benzimidazole (e.g., 2-(indol-3-yl)-1H-benzimidazole) broadens antimicrobial spectra .
Basic: What safety precautions are recommended during synthesis?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
